![molecular formula C6H14BrN B2368657 (4-Bromobutyl)dimethylamine CAS No. 7617-65-4](/img/structure/B2368657.png)
(4-Bromobutyl)dimethylamine
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Description
Synthesis Analysis
The synthesis of (4-Bromobutyl)dimethylamine can be achieved by reacting 4-bromobutanoyl chloride with dimethylamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as distillation and chromatography.Molecular Structure Analysis
The molecular formula of this compound is C6H14BrN . It contains a total of 21 bonds; 7 non-H bond(s), 3 rotatable bond(s), and 1 tertiary amine(s) (aliphatic) .Scientific Research Applications
Bromodomain Ligands : (4-Bromobutyl)dimethylamine derivatives, such as 3,5-dimethylisoxazoles, have been identified as novel acetyl-lysine bioisosteres. These compounds can displace acetylated histone-mimicking peptides from bromodomains, showing promise as selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains (Hewings et al., 2011).
Synthetic Technology : Research on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, which is closely related to this compound, highlights its importance as an intermediate in organic synthesis, widely used in medicine, pesticide, and chemical fields (Wang Ling-ya, 2015).
Aminocarbonylations : Dimethylformamide, acting as a source of dimethylamine, has been used in palladium-catalyzed aminocarbonylations of aryl bromides. This method serves as a convenient alternative to other carbonylation methods, particularly applicable to small-scale reactions where the direct use of carbon monoxide gas is impractical (Wan et al., 2002).
Coupling N-methylated Amino Acids : BroP, a reagent for coupling N-methylated amino acids, is notably suitable for this application. It is stable and provides high yields in short reaction times, without appreciable epimerization (Coste et al., 1990).
Lewis Basic Terpyridines : Studies on the syntheses of electron-rich dialkylamino-substituted 2,2':6',2''-terpyridines (TPYs), using bromo-substituted intermediates, have shown their potential as excellent ligands for various applications, given their very high methyl cation affinities (Kleoff et al., 2019).
Nucleophilic Substitution Studies : Research on the nucleophilic substitution of Bromo-p-benzoquinones by dimethylamine resulted in isomeric dimethylaminoquinones, contributing to the understanding of substitution processes in organic chemistry (Hewgill & Mullings, 1976).
properties
IUPAC Name |
4-bromo-N,N-dimethylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN/c1-8(2)6-4-3-5-7/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOWNBACZCLCEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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